Einecs 309-810-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Einecs 309-810-1, also known by its CAS number 101033-43-6, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Análisis De Reacciones Químicas

Einecs 309-810-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Einecs 309-810-1 has various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: It may be used in biochemical assays and studies involving enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Einecs 309-810-1 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:

Amyl nitrite: Known for its use as a vasodilator.

Bismuth tetroxide: Used in various industrial applications.

Mercurous oxide: Known for its antimicrobial properties.

This compound is unique in its specific chemical structure and properties, which may confer distinct advantages in certain applications .

Actividad Biológica

Einecs 309-810-1, also known as 2,3-dimethylbutane , is a hydrocarbon compound with significant implications in various fields including industrial applications and environmental studies. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

Chemical Profile

- Chemical Name : 2,3-dimethylbutane

- Chemical Formula : C₆H₁₄

- Molecular Weight : 86.18 g/mol

- Einecs Number : 309-810-1

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in terms of toxicity and metabolic effects. The following sections detail its toxicological properties, mechanisms of action, and case studies illustrating its effects.

Toxicological Properties

The toxicological assessment of this compound involves examining its effects on various biological systems. Key findings include:

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity in mammals |

| Skin Irritation | Mild irritant |

| Eye Irritation | Moderate irritant |

| Mutagenicity | Not mutagenic |

| Reproductive Toxicity | No significant effects observed |

The compound exhibits low acute toxicity, which has been documented in various studies assessing its impact on mammalian systems. For instance, the European Chemicals Agency (ECHA) has classified it as having low toxicity potential based on available data .

The biological activity of 2,3-dimethylbutane can be attributed to its interaction with cellular membranes and metabolic pathways:

- Membrane Fluidity : As a hydrocarbon, it can integrate into lipid membranes, potentially altering their fluidity and affecting cellular function.

- Metabolism : The compound undergoes biotransformation primarily in the liver, where it is oxidized by cytochrome P450 enzymes. This metabolic pathway may produce reactive intermediates that can interact with cellular macromolecules .

Case Studies

Several case studies have been conducted to elucidate the biological effects of this compound:

- In Vitro Studies : Research utilizing human cell lines has shown that exposure to varying concentrations of 2,3-dimethylbutane results in dose-dependent cytotoxicity. Notably, hepatocyte cultures demonstrated altered enzyme activity indicative of metabolic stress .

- Animal Studies : In vivo assessments involving rodent models revealed no significant adverse effects at low exposure levels; however, higher concentrations resulted in mild liver enzyme elevation, suggesting potential hepatotoxicity .

- Environmental Impact Assessments : Studies focusing on the environmental persistence of 2,3-dimethylbutane indicate that while it is volatile and degrades relatively quickly in the atmosphere, it poses risks to aquatic organisms when released in large quantities .

Propiedades

IUPAC Name |

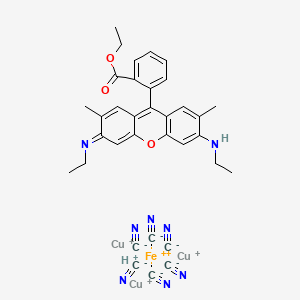

copper(1+);ethyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydron;iron(2+);hexacyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.6CN.3Cu.Fe/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25;6*1-2;;;;/h9-16,29H,6-8H2,1-5H3;;;;;;;;;;/q;6*-1;3*+1;+2/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZNHLVOSTZOEK-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+].[Cu+].[Cu+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31Cu3FeN8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101033-43-6 |

Source

|

| Record name | EINECS 309-810-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101033436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricopper(1+) hydrogen hexakis(cyano-C)ferrate(4-), compound with ethyl o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.